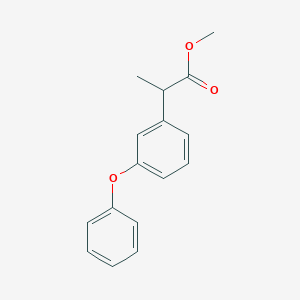

Methyl 2-(3-phenoxyphenyl)propanoate

Description

Contextualization within Phenoxyphenyl Propanoate Esters and Related Chemical Classes

Methyl 2-(3-phenoxyphenyl)propanoate (B1228989) belongs to the chemical class of phenoxyphenyl propanoate esters. This classification is defined by a core structure featuring a propanoate group where one of the carbons at the second position is substituted with a phenoxyphenyl group. The defining characteristics of this class are the ether linkage connecting two phenyl rings and the propionate (B1217596) ester functional group.

This structural motif is significant in medicinal chemistry. The parent acid, 2-(3-phenoxyphenyl)propanoic acid, is more commonly known as Fenoprofen (B1672519), a non-steroidal anti-inflammatory drug (NSAID). wikipedia.orgnih.gov Fenoprofen is part of a larger group of NSAIDs known as the "profens," which are derivatives of 2-arylpropionic acid. wikipedia.org The esterification of the carboxylic acid group in these compounds, as seen in Methyl 2-(3-phenoxyphenyl)propanoate, is a common strategy in medicinal chemistry to modify the physicochemical properties of a drug. researchgate.net

The phenoxyphenyl group itself is a structural feature found in various biologically active molecules, including some synthetic pyrethroid pesticides. drugbank.com However, in the context of propanoate esters, its primary association is with anti-inflammatory activity. The esterification of the propanoic acid moiety can influence properties such as solubility, stability, and the rate of absorption and metabolism in biological systems.

Overview of Foundational Academic Research Interests in the Compound

The primary academic research interest in Methyl 2-(3-phenoxyphenyl)propanoate stems from its identity as the methyl ester of Fenoprofen. This relationship positions the compound as a potential prodrug of Fenoprofen. researchgate.net A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. The esterification of the carboxylic acid in NSAIDs like Fenoprofen is a well-explored strategy to potentially reduce gastrointestinal side effects associated with the parent drug. nih.gov

Research in this area often investigates the following aspects:

Synthesis and Characterization: The development of efficient and scalable methods for the synthesis of Methyl 2-(3-phenoxyphenyl)propanoate is a fundamental area of research. prepchem.com This includes the characterization of the compound using various analytical techniques to confirm its structure and purity.

Hydrolysis and Metabolism: A key area of investigation for any potential prodrug is its conversion back to the active parent drug. Scholarly inquiry focuses on the kinetics and mechanisms of hydrolysis of the methyl ester to Fenoprofen under physiological conditions. nih.gov This includes studying the enzymes responsible for this conversion.

Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Methyl 2-(3-phenoxyphenyl)propanoate is crucial. Research aims to determine if the ester form offers advantages over the parent drug in terms of bioavailability and reaching therapeutic concentrations in the body. nih.gov

Chemical Intermediate: Beyond its potential as a prodrug, Methyl 2-(3-phenoxyphenyl)propanoate can also serve as a valuable chemical intermediate in the synthesis of other derivatives of Fenoprofen or related compounds for further biological evaluation.

Scope and Research Objectives of Scholarly Inquiry into Methyl 2-(3-phenoxyphenyl)propanoate

The scholarly inquiry into Methyl 2-(3-phenoxyphenyl)propanoate is primarily driven by the objective of improving the therapeutic profile of Fenoprofen. The overarching goals of this research can be summarized as follows:

To Investigate Prodrug Potential: The central objective is to determine if Methyl 2-(3-phenoxyphenyl)propanoate can act as an effective prodrug for Fenoprofen, potentially leading to a reduction in gastrointestinal toxicity while maintaining or improving anti-inflammatory efficacy.

To Understand Structure-Activity Relationships: By studying the properties of the methyl ester in comparison to the parent acid and other ester derivatives, researchers aim to understand how modifications to the carboxylic acid group influence biological activity and pharmacokinetic parameters.

To Develop Novel Drug Delivery Systems: Research may explore the incorporation of Methyl 2-(3-phenoxyphenyl)propanoate into various drug delivery systems to control its release and targeting in the body.

To Provide Tool Compounds for Biological Studies: As a specific derivative of Fenoprofen, the methyl ester can be used as a tool compound in chemical biology to probe the mechanisms of action of NSAIDs and the enzymes involved in their metabolism.

Chemical and Physical Properties of Methyl 2-(3-phenoxyphenyl)propanoate

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.30 g/mol |

| CAS Number | 66202-87-7 |

| Appearance | Not explicitly stated in the provided results |

| Solubility | Not explicitly stated in the provided results |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-phenoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12(16(17)18-2)13-7-6-10-15(11-13)19-14-8-4-3-5-9-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOQIQZCJJDBGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 3 Phenoxyphenyl Propanoate

Established Synthetic Pathways

The creation of Methyl 2-(3-phenoxyphenyl)propanoate (B1228989) can be achieved through several well-documented synthetic routes. These methods include direct esterification of its corresponding carboxylic acid, assembly from various precursor molecules through multiple steps, and the exploration of new, efficient chemical reactions.

Esterification Reactions and Optimizations

The most direct method for synthesizing Methyl 2-(3-phenoxyphenyl)propanoate is through the Fischer-Speier esterification of its parent carboxylic acid, 2-(3-phenoxyphenyl)propanoic acid. This reaction typically involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. justia.commasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. masterorganicchemistry.com One common technique is using a Dean-Stark apparatus to remove the water formed during the reaction azeotropically. masterorganicchemistry.com

Optimization of the reaction conditions is critical for maximizing the yield and rate of ester formation. Key parameters that are manipulated include the molar ratio of reactants, catalyst concentration, and temperature. Studies on similar esterification reactions, such as that of propanoic acid, provide insight into these optimizations. ceon.rsresearchgate.net

Key Optimization Parameters for Esterification:

| Parameter | Effect on Reaction | Typical Conditions |

| Molar Ratio (Alcohol:Acid) | Increasing the excess of alcohol (methanol) shifts the equilibrium, increasing ester yield. researchgate.net | Molar ratios from 2.5:1 to 10:1 are often explored. ceon.rs |

| Catalyst Concentration | Higher catalyst concentration generally increases the reaction rate. researchgate.net | Molar ratios of acid/alcohol/catalyst such as 1/10/0.20 are effective. ceon.rs |

| Temperature | Higher temperatures increase the reaction rate and yield, up to the reflux temperature of the alcohol. ceon.rs | Reactions are often conducted at temperatures between 35°C and 65°C or higher. ceon.rs |

| Reaction Time | The reaction is monitored until completion, typically over several hours. justia.com | A duration of 3 to 5 hours is common for laboratory-scale synthesis. justia.comgoogle.com |

The mechanism for Fischer esterification involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by a nucleophilic attack from the methanol molecule. A series of proton transfer steps and the elimination of a water molecule lead to the final ester product. masterorganicchemistry.com

Multistep Synthesis from Precursors

Methyl 2-(3-phenoxyphenyl)propanoate can also be constructed through more complex, multistep synthetic sequences starting from simpler precursors. One notable pathway begins with m-phenoxy-benzyl cyanide. google.com This process involves the following key transformations:

Carboxylation: The starting cyanide is reacted with a dialkyl carbonate, such as diethyl carbonate, in the presence of a strong base like sodium ethoxide. This step introduces a carboxylate group. google.com

Methylation: The resulting intermediate, a 2-cyano-2-(3-phenoxy-phenyl)-acetic acid alkyl ester, is then methylated. google.com For instance, using dimethyl sulphate introduces the methyl group required at the alpha-position to form 2-(3-phenoxy-phenyl)-2-cyano-propionic acid ethyl ester. google.com

Hydrolysis and Decarboxylation: The cyano-ester intermediate is subsequently hydrolyzed, typically using a strong base like sodium hydroxide, followed by acidification. google.com This process converts the nitrile and ester groups to carboxylic acids, and subsequent heating can induce decarboxylation to yield 2-(3-phenoxyphenyl)propanoic acid. google.com

Final Esterification: The resulting acid is then esterified with methanol as described in the previous section to yield the target compound, Methyl 2-(3-phenoxyphenyl)propanoate. justia.com

An alternative multistep route involves the preparation of the intermediate 2-(3-phenoxy-phenyl)-2-cyano-propionic acid methyl ester directly from m-phenoxy-phenyl-cyano acetic acid methyl ester. google.com This intermediate can then be further processed.

Novel Synthetic Route Development

Research into new synthetic methods aims to improve efficiency, yield, and environmental footprint. One such novel transformation involves a desulfurization reaction. In this route, a precursor compound, methyl 2-phenylthio-2-(3-phenoxyphenyl)propionate, is treated with zinc powder in acetic acid. prepchem.com The mixture is heated under reflux for approximately one hour, leading to the reductive cleavage of the carbon-sulfur bond and yielding Methyl 2-(3-phenoxyphenyl)propanoate in a quantitative yield. prepchem.com

This method provides an alternative to traditional routes and highlights the ongoing development in the synthesis of this compound.

Catalysis in Methyl 2-(3-phenoxyphenyl)propanoate Synthesis

Catalysis is fundamental to the efficient synthesis of Methyl 2-(3-phenoxyphenyl)propanoate, primarily in the context of esterification reactions. Acid catalysts are the most commonly employed agents for this purpose.

Acid-Catalyzed Approaches

Acid catalysis is the cornerstone of the Fischer-Speier esterification, the most common method for producing Methyl 2-(3-phenoxyphenyl)propanoate from its corresponding acid.

Commonly Used Acid Catalysts:

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a highly effective and widely used catalyst for this transformation. justia.comceon.rs It acts as both a catalyst and a dehydrating agent, helping to drive the reaction equilibrium forward.

Acetic Acid (CH₃COOH): While not a catalyst for esterification, acetic acid serves as the reaction medium in certain novel synthetic routes, such as the zinc-mediated desulfurization of methyl 2-phenylthio-2-(3-phenoxyphenyl)propionate. prepchem.com

The catalytic cycle of Fischer esterification begins with the protonation of the carboxylic acid's carbonyl oxygen. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction proceeds through a tetrahedral intermediate, and after a series of proton transfers, a molecule of water is eliminated, and the catalyst is regenerated, yielding the final ester product. masterorganicchemistry.com

Continuous Flow and Industrial Synthesis Considerations

For large-scale industrial production, traditional batch processing is increasingly being replaced by continuous flow chemistry. europa.eu This technology offers significant advantages in terms of safety, efficiency, and scalability. europa.eunih.gov Performing reactions in a continuous flow system allows for superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly important for highly exothermic reactions. europa.eu

While a specific continuous flow process for Methyl 2-(3-phenoxyphenyl)propanoate synthesis is not extensively detailed in the literature, the principles can be readily applied. A hypothetical flow setup for its esterification could involve:

Pumping: Two separate streams, one containing 2-(3-phenoxyphenyl)propanoic acid dissolved in methanol and the other containing a catalytic amount of sulfuric acid, would be continuously pumped using high-precision pumps. europa.eu

Mixing and Reaction: The streams would converge in a T-mixer and then enter a heated tubular or packed-bed reactor. A packed-bed reactor could contain a solid acid catalyst, simplifying purification by eliminating the need to neutralize a liquid catalyst.

In-line Purification: The output stream from the reactor could pass through a purification module, for example, a liquid-liquid separator or a system for continuous distillation, to isolate the pure product.

This approach minimizes the volume of hazardous materials present at any given time, enhances heat dissipation, and allows for consistent product quality, making it an attractive strategy for industrial synthesis. europa.eu

Derivatization Chemistry of Methyl 2-(3-phenoxyphenyl)propanoate

The chemical derivatization of Methyl 2-(3-phenoxyphenyl)propanoate primarily involves reactions at the ester group, which can be converted into other functional groups, or hydrolysis to its corresponding carboxylic acid, which then serves as a precursor for further synthesis.

The most prominent derivative synthesized from Methyl 2-(3-phenoxyphenyl)propanoate is its corresponding carboxylic acid, 2-(3-phenoxyphenyl)propanoic acid, commonly known as Fenoprofen (B1672519). nih.gov This conversion is a fundamental step that opens the door to the synthesis of a wider range of derivatives. yakhak.org The primary synthetic route to obtain Fenoprofen from its methyl ester is through hydrolysis. chemguide.co.ukvedantu.com

This hydrolysis can be achieved under either acidic or alkaline conditions. chemguide.co.uk In acid-catalyzed hydrolysis, the ester is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk The reaction is reversible, and an excess of water is used to drive the equilibrium towards the products, the carboxylic acid and methanol. chemguide.co.ukvedantu.com

Alkaline hydrolysis, also known as saponification, is often the preferred method as the reaction is irreversible and the products are more easily separated. chemguide.co.uk This process involves heating the ester under reflux with a dilute alkali solution, such as sodium hydroxide. chemguide.co.uk The reaction yields the sodium salt of the carboxylic acid and methanol. The free carboxylic acid, Fenoprofen, can then be liberated by acidifying the mixture with a strong acid. chemguide.co.uk

| Reaction Type | Reagents | Key Conditions | Initial Product | Final Product |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, Water | Heat under reflux, Excess water | 2-(3-phenoxyphenyl)propanoic acid and Methanol | 2-(3-phenoxyphenyl)propanoic acid |

| Alkaline Hydrolysis (Saponification) | NaOH solution, Water | Heat under reflux | Sodium 2-(3-phenoxyphenyl)propanoate and Methanol | 2-(3-phenoxyphenyl)propanoic acid (after acidification) |

Beyond simple hydrolysis, other derivatives of 2-(3-phenoxyphenyl)propionic acid have also been synthesized, expanding the chemical space accessible from the parent ester. yakhak.org

The ester group of Methyl 2-(3-phenoxyphenyl)propanoate is the primary site for chemical modification and functionalization.

Hydrolysis: As detailed previously, hydrolysis is a key transformation. The reaction kinetics of ester hydrolysis have been studied extensively, with the process being catalyzed by both acids and bases. chemguide.co.ukresearchgate.net Acid-catalyzed hydrolysis is a reversible equilibrium-controlled process, while base-mediated hydrolysis is an irreversible reaction that goes to completion, forming the carboxylate salt. chemguide.co.uk

Amidation: The ester can be converted directly to an amide. Modern catalytic methods, such as those using nickel catalysts, enable the synthesis of amides from methyl esters and amines. nih.gov This approach is highly efficient and chemoselective, proceeding through a neutral cross-coupling type mechanism and producing only a volatile alcohol as a byproduct. nih.gov This allows for the synthesis of a diverse range of N-substituted 2-(3-phenoxyphenyl)propanamides from the parent methyl ester.

| Transformation | Reagent(s) | Product Functional Group | Significance |

|---|---|---|---|

| Hydrolysis (Alkaline) | Aqueous NaOH or KOH | Carboxylate (then Carboxylic Acid) | Forms Fenoprofen, a key precursor for other derivatives. chemguide.co.uk |

| Hydrolysis (Acidic) | Dilute H₂SO₄ or HCl | Carboxylic Acid | Direct conversion to Fenoprofen. chemguide.co.uk |

| Amidation | Amine (R-NH₂), Nickel Catalyst | Amide | Provides a direct route to various N-substituted amides. nih.gov |

The confirmation of the chemical structures of derivatives synthesized from Methyl 2-(3-phenoxyphenyl)propanoate relies on a combination of modern spectroscopic techniques. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful and commonly employed methods for the unambiguous structural elucidation of these compounds. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for determining the constitution and stereochemistry of these derivatives. oxinst.com For a representative derivative like Fenoprofen, ¹H NMR spectroscopy provides information on the number of unique proton environments, their chemical shifts, integration (ratio of protons), and signal multiplicity (splitting patterns), which reveals adjacent proton relationships. nih.govoxinst.comresearchgate.net For instance, the methyl protons of the propanoic acid chain typically appear as a characteristic doublet. nih.gov ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. oxinst.com Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, aiding in definitive signal assignment. oxinst.com ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine spatial proximities between protons, which is particularly useful in studying intermolecular interactions, such as those with cyclodextrins. researchgate.netresearchgate.net

| Technique | Information Obtained | Example Observation for Fenoprofen |

|---|---|---|

| ¹H NMR | Proton environment, chemical shift, integration, coupling | Signals in the aromatic region (phenyl and phenoxy groups), a quartet for the methine (CH), and a doublet for the methyl (CH₃) group. nih.govresearchgate.net |

| ¹³C NMR | Carbon skeleton, number of unique carbons | A signal for the carbonyl carbon (C=O), along with distinct signals for aromatic and aliphatic carbons. oxinst.com |

| Mass Spectrometry (EI-MS) | Molecular weight and fragmentation pattern | A molecular ion peak [M]⁺ corresponding to the mass of the molecule (e.g., m/z 242 for Fenoprofen). nih.gov |

| MS/MS | Structural information from fragment ions | Characteristic fragment ions that help identify specific structural motifs within the molecule. nih.gov |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized derivatives and to gain structural information from their fragmentation patterns. nih.gov Under electron ionization (EI), the molecule produces a molecular ion peak (M⁺), which confirms its molecular mass. nih.govconsensus.app The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. For phenoxyphenyl propanoic acid derivatives, common fragmentation pathways can be analyzed to confirm the presence of the phenoxy and phenyl rings. nih.govconsensus.app

Advanced Spectroscopic and Structural Characterization of Methyl 2 3 Phenoxyphenyl Propanoate and Its Derivatives

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For Methyl 2-(3-phenoxyphenyl)propanoate (B1228989) (C₁₆H₁₆O₃), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value to within a very small margin of error (typically < 5 ppm), thereby confirming the molecular formula.

For the related compound 2-methyl-2-(3-phenoxyphenyl)propanoic acid (C₁₆H₁₆O₃), the computed exact mass is 256.109944368 Da. nih.gov The methyl ester, Methyl 2-(3-phenoxyphenyl)propanoate, would have the same molecular formula and therefore the same exact mass.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

For Methyl 2-(3-phenoxyphenyl)propanoate, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group. miamioh.edu

Common fragmentation patterns for esters include:

Loss of the alkoxy group (-OCH₃): This would result in the formation of an acylium ion [M - 31]⁺.

Loss of the ester group (-COOCH₃): This cleavage would lead to a fragment corresponding to the [M - 59]⁺ ion.

McLafferty Rearrangement: If sterically possible, this rearrangement can lead to characteristic fragment ions.

Cleavage of the ether bond: The C-O bond of the phenoxy group can also cleave, leading to fragments corresponding to the phenoxy radical or cation and the remaining part of the molecule.

Analysis of the fragmentation of similar compounds, such as substituted phenylpropenoates, reveals characteristic losses and rearrangements that can help in interpreting the mass spectrum of the target compound. nih.gov For instance, the stability of acylium ions often leads to them being the base peak in the spectrum. chemguide.co.uk

Interactive Data Table: Predicted Key Mass Spectral Fragments for Methyl 2-(3-phenoxyphenyl)propanoate

| Fragment Ion | m/z (Nominal Mass) | Possible Origin |

| [C₁₆H₁₆O₃]⁺ (M⁺) | 256 | Molecular Ion |

| [C₁₅H₁₃O₂]⁺ | 225 | Loss of •OCH₃ |

| [C₁₃H₁₁O]⁺ | 183 | Loss of •CH(CH₃)COOCH₃ |

| [C₉H₉O₃]⁺ | 165 | Cleavage of ether linkage |

| [C₆H₅O]⁺ | 93 | Phenoxy cation |

| [C₃H₅O₂]⁺ | 73 | Propanoate fragment |

Note: These are predicted fragmentation patterns based on the general behavior of esters and ethers in mass spectrometry.

X-ray Single Crystal Diffraction for Solid-State Structure

Molecular Conformation and Stereochemistry

The molecular conformation of Methyl 2-(3-phenoxyphenyl)propanoate is dictated by the rotational freedom around its single bonds. The central propanoate moiety, the phenoxy group, and the phenyl ring can all adopt various spatial arrangements. The presence of a stereocenter at the C2 position of the propanoate group means that the compound can exist as two enantiomers, (S)-Methyl 2-(3-phenoxyphenyl)propanoate and (R)-Methyl 2-(3-phenoxyphenyl)propanoate.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in elucidating the structural features of molecules. IR spectroscopy provides information about the vibrational modes of functional groups, while UV-Vis spectroscopy offers insights into the electronic transitions within the molecule.

Vibrational Mode Assignments

The most prominent peaks would arise from the C=O stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkage are also expected to produce strong signals. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups will be observed just below 3000 cm⁻¹. The presence of the disubstituted benzene (B151609) ring will also give rise to characteristic C=C stretching vibrations within the 1450-1600 cm⁻¹ region and out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Vibrational Mode Assignments for Methyl 2-(3-phenoxyphenyl)propanoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Carbonyl (Ester) | C=O Stretch | 1750-1735 |

| Aromatic C=C | Stretch | 1600-1450 |

| Ether | C-O-C Asymmetric Stretch | 1250-1200 |

| Ester | C-O Stretch | 1200-1170 |

| Ether | C-O-C Symmetric Stretch | 1050-1000 |

| Aromatic C-H | Out-of-plane Bend | 900-690 |

Electronic Transitions and Chromophores

The ultraviolet-visible spectrum of Methyl 2-(3-phenoxyphenyl)propanoate is determined by the electronic transitions within its chromophores. The primary chromophores in this molecule are the phenyl and phenoxy groups, as well as the carbonyl group of the ester.

The benzene rings contain π electrons that can be excited to higher energy π* orbitals. These π → π* transitions are expected to result in strong absorption bands in the UV region, typically around 200-280 nm. The substitution pattern on the benzene rings will influence the exact wavelength and intensity of these absorptions. The carbonyl group also possesses n electrons in a non-bonding orbital. The n → π* transition of the carbonyl group is a forbidden transition and is expected to appear as a weak absorption band at a longer wavelength, potentially overlapping with the π → π* transitions of the aromatic rings. The ether linkage can also have an auxochromic effect, potentially causing a slight red shift (bathochromic shift) of the absorption maxima.

Table 2: Predicted Electronic Transitions for Methyl 2-(3-phenoxyphenyl)propanoate

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

| Phenyl/Phenoxy Rings | π → π | 200-280 |

| Carbonyl Group | n → π | >280 |

Computational and Theoretical Chemistry Studies of Methyl 2 3 Phenoxyphenyl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of Methyl 2-(3-phenoxyphenyl)propanoate (B1228989). These theoretical studies offer a detailed perspective on the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been applied to study profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes fenoprofen (B1672519), the parent carboxylic acid of Methyl 2-(3-phenoxyphenyl)propanoate.

DFT calculations are employed to optimize the molecular geometry, determining the most stable conformation of the molecule. For the related compound, fenoprofen, geometry optimization has been performed for numerous conformers to identify the most stable structures. rsc.org For instance, studies on the (R)-fenoprofen methyl ester have utilized DFT to determine optimized structures and bond lengths. researchgate.net These calculations are crucial for understanding the molecule's three-dimensional shape, which is a key determinant of its chemical and biological activity.

Furthermore, DFT has been instrumental in studying reaction mechanisms, such as the photoisomerization of fenoprofen. researchgate.net A comprehensive DFT study on the conversion mechanism of (R)-fenoprofen to its (S)-enantiomer revealed that the rearrangement occurs via a researchgate.netnih.gov-hydrogen shift with an inversion of configuration. researchgate.net Similar DFT studies on the isomerization of flurbiprofen (B1673479) methyl ester, another related compound, calculated the energy barrier for the process to be approximately 71 kcal/mol. researchgate.net These investigations provide a detailed picture of the energy landscape and the transition states involved in chemical transformations.

Table 1: Selected Optimized Bond Lengths (in Å) for (R)-Fenoprofen Methyl Ester This table is illustrative of typical data obtained from DFT calculations as seen in related studies.

| Bond | Bond Length (Å) |

|---|---|

| C14-C15 | 1.517 |

| C15=O18 | 1.219 |

| C15-O19 | 1.331 |

| C14-H17 | 1.093 |

Data derived from studies on similar compounds to illustrate the output of DFT calculations. researchgate.net

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. libretexts.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. biomedres.usaimspress.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. biomedres.usaimspress.com

For fenoprofen, soft X-ray spectroscopy combined with theoretical calculations has provided insights into its electronic structure. rsc.org The charge density maps of the molecular orbitals can be visualized to understand their character. For example, the HOMO of fenoprofen has been identified as having phenyl π bond character, distributed over both of its benzene (B151609) rings. rsc.org

In computational studies of related compounds, the HOMO and LUMO energies are calculated to predict reactivity. researchgate.netjournalcps.com The analysis of these orbitals helps in understanding charge transfer within the molecule, which is crucial for its interactions with other molecules. researchgate.netresearchgate.net For instance, in a study of isobutyrate-derived insecticides containing the 3-phenoxyphenyl group, HOMO and LUMO diagrams were used to identify the active sites of reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (in eV) This table presents typical values for HOMO-LUMO analysis based on computational studies of related organic molecules.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Illustrative Compound A | -9.58 | -0.95 | 8.63 |

| Illustrative Compound B | -10.09 | -1.20 | 8.89 |

Values are based on data from related compound studies to demonstrate the concept. researchgate.net

Molecular Electrostatic Surface Potential (MESP) Analysis

Molecular Electrostatic Surface Potential (MESP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. dntb.gov.uaajchem-a.com The MESP is mapped onto the electron density surface of the molecule, providing a visual representation of the charge distribution. researchgate.netnih.gov

In an MESP map, regions of negative potential (typically colored red) are associated with electron-rich areas, such as lone pairs on electronegative atoms like oxygen, and are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, often around hydrogen atoms, which are favorable for nucleophilic attack. researchgate.net The topology of the MESP, including the locations of minima and maxima, provides a robust framework for understanding molecular interactions, hydrogen bonding, and reactivity patterns. dntb.gov.uanih.gov

While specific MESP studies on Methyl 2-(3-phenoxyphenyl)propanoate are not detailed in the provided results, the methodology is widely applied to similar organic molecules. For example, MESP analysis of various compounds reveals that the negative potential regions are typically located around oxygen or nitrogen atoms, identifying them as binding sites for electrophiles. ajchem-a.com This type of analysis is crucial for understanding how the molecule will interact with biological targets.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as Methyl 2-(3-phenoxyphenyl)propanoate, binds to a macromolecular target, typically a protein. pensoft.net These studies are fundamental in drug design and discovery.

Ligand-Target Interaction Profiling

Molecular docking simulations place a ligand into the binding site of a protein and predict its conformation and orientation. nih.gov This allows for the detailed profiling of interactions between the ligand and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

Docking studies have been performed on compounds structurally similar to Methyl 2-(3-phenoxyphenyl)propanoate, such as ketoprofen (B1673614) derivatives, with cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are common targets for NSAIDs. nih.govdntb.gov.uaresearchgate.net These studies reveal the specific amino acid residues that are crucial for binding. For instance, docking of ketoprofen derivatives into the active sites of COX-1 and COX-2 showed interactions that were better in terms of binding energy and hydrophobic/hydrophilic interactions compared to the parent drug, ketoprofen. nih.gov This detailed interaction profile helps to explain the compound's biological activity and can guide the design of more potent and selective inhibitors. scilit.com

Table 3: Example of Ligand-Target Interactions from Docking Studies This table illustrates the types of interactions identified in docking studies of related compounds with target proteins.

| Compound | Target Protein | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Ketoprofen Derivative 2 | COX-1 / COX-2 | (Specific residues not listed) | Hydrophilic & Hydrophobic |

| Ketoprofen Derivative 3 | COX-1 / COX-2 | (Specific residues not listed) | Hydrophilic & Hydrophobic |

Information based on docking studies of similar compounds to illustrate the concept. nih.gov

Binding Energy Calculations

A key output of molecular docking is the calculation of the binding energy, which estimates the strength of the interaction between the ligand and the protein. jbcpm.com A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

In studies of NSAIDs and their derivatives, binding energies are calculated to compare the affinity of different compounds for a target enzyme. nih.govdntb.gov.ua For example, docking studies of various compounds against fungal enzymes showed binding scores ranging from -8.6 to -10.3 kcal/mol. jbcpm.com Similarly, research on ketoprofen derivatives found that the synthesized compounds interacted with COX-1 and COX-2 with better binding energies than the parent drug. nih.gov These calculations are essential for ranking potential drug candidates and for understanding the structural features that contribute to high-affinity binding. Studies on the stereoselective binding of related compounds like flurbiprofen and its methyl esters to proteins like human serum albumin also provide valuable data on how small structural changes can influence binding affinity. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug design, aiming to elucidate the connection between a molecule's three-dimensional structure and its biological activity. For derivatives of fenoprofen, such as Methyl 2-(3-phenoxyphenyl)propanoate, SAR investigations are crucial for understanding how structural modifications influence their therapeutic effects.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated approach within SAR, where statistical methods are employed to create mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent and selective molecules.

In the context of compounds structurally related to Methyl 2-(3-phenoxyphenyl)propanoate, QSAR studies have been instrumental. For instance, research on a series of cyano(3-phenoxyphenyl)methyl isobutyrate derived insecticides has demonstrated the utility of QSAR in predicting their toxicity (LD50 values). researchgate.net In this study, quantum chemical descriptors such as the energy of the highest occupied molecular orbital (E), the energy of the lowest unoccupied molecular orbital (E), energy gap (ΔE), binding energy, electronic energy, hydration energy, and logP were calculated and correlated with experimental toxicity data. researchgate.net The resulting QSAR model exhibited a high correlation coefficient (R² = 0.9500), indicating its strong predictive power. researchgate.net

For profen derivatives, QSAR models have been developed to understand their anti-inflammatory activity. These models often highlight the importance of specific physicochemical properties. For example, studies on various NSAIDs have shown that lipophilicity and electronic and charge properties are key descriptors in reliable QSAR models. nih.gov The development of robust QSAR models for related compounds suggests that a similar approach for Methyl 2-(3-phenoxyphenyl)propanoate and its analogs could effectively predict their biological activities, such as anti-inflammatory potency or potential toxicities. nih.gov The general process of QSAR modeling involves the careful selection of a dataset of compounds, calculation of molecular descriptors, and the application of statistical methods to build and validate a predictive model. researchgate.net

A hypothetical QSAR study on a series of Methyl 2-(3-phenoxyphenyl)propanoate analogs might involve the following steps:

| Step | Description |

| 1. Data Set Selection | A series of structurally related analogs of Methyl 2-(3-phenoxyphenyl)propanoate with known biological activity (e.g., anti-inflammatory IC50 values) would be compiled. |

| 2. Descriptor Calculation | A wide range of molecular descriptors, including constitutional, topological, geometric, and electronic descriptors, would be calculated for each molecule in the dataset. |

| 3. Model Development | Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical model relating the descriptors to the biological activity. |

| 4. Model Validation | The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques to ensure its reliability. |

Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

Topological Descriptors and Reactivity Parameters

Topological descriptors are numerical values derived from the graph representation of a molecule, encoding information about its size, shape, branching, and connectivity. frontiersin.org These descriptors are widely used in QSAR studies due to their simplicity of calculation and their ability to capture essential structural features that influence a molecule's physicochemical properties and biological activity. frontiersin.org

Commonly used topological indices in drug design include the Wiener index, Platt index, Hosoya index, Zagreb indices, and the Balaban index. frontiersin.org These indices have been successfully applied in QSAR models for various classes of drugs, including NSAIDs. frontiersin.org

Reactivity parameters, often derived from quantum chemical calculations, provide insights into the electronic aspects of a molecule's behavior. Key reactivity parameters include:

E (Energy of the Highest Occupied Molecular Orbital):

E (Energy of the Lowest Unoccupied Molecular Orbital):

Energy Gap (ΔE = E - E):

Chemical Potential (μ): A measure of the escaping tendency of electrons from a molecule.

Global Hardness (η): A measure of the resistance to charge transfer.

Global Softness (S): The reciprocal of global hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

In a computational study of cyano(3-phenoxyphenyl)methyl isobutyrate insecticides, these reactivity parameters were calculated and found to correlate with the compounds' toxicity. researchgate.net For Methyl 2-(3-phenoxyphenyl)propanoate, the calculation of these descriptors would be a crucial first step in any QSAR investigation.

Below is a table of hypothetical calculated topological and reactivity parameters for Methyl 2-(3-phenoxyphenyl)propanoate, which would be essential for building a QSAR model.

| Descriptor Type | Descriptor Name | Hypothetical Value | Significance |

| Topological | Wiener Index | 1258 | Relates to molecular branching. |

| Zagreb M1 Index | 112 | Accounts for the connectivity of atoms. | |

| Balaban J Index | 2.15 | Sensitive to molecular shape and branching. | |

| Reactivity | E | -8.5 eV | Indicates electron-donating ability. |

| E | -1.2 eV | Indicates electron-accepting ability. | |

| Energy Gap (ΔE) | 7.3 eV | Relates to chemical stability and reactivity. | |

| Electrophilicity (ω) | 1.9 eV | Measures the propensity to accept electrons. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule is critical to its biological activity, as it dictates how the molecule interacts with its biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For flexible molecules like Methyl 2-(3-phenoxyphenyl)propanoate, which possesses several rotatable bonds, understanding its conformational landscape is essential.

Molecular Dynamics (MD) simulations provide a powerful computational tool to study the time-dependent behavior of molecular systems, including conformational changes. frontiersin.orgmdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of a molecule over time, providing insights into its flexibility, interactions with its environment (such as a solvent), and the transitions between different conformational states. frontiersin.orgmdpi.com

An MD simulation of Methyl 2-(3-phenoxyphenyl)propanoate in an aqueous solution could reveal:

Preferred Conformations: The most frequently observed conformations in the simulation, which are likely to be the most stable ones.

Solvent Effects: How the presence of water molecules influences the conformational preferences of the molecule through hydrogen bonding and other intermolecular interactions. mdpi.com

Flexibility of Different Regions: The degree of motion in different parts of the molecule, such as the rotation of the phenyl rings and the flexibility of the ester group.

The table below outlines a typical workflow for an MD simulation study of Methyl 2-(3-phenoxyphenyl)propanoate.

| Step | Description |

| 1. System Setup | A starting conformation of Methyl 2-(3-phenoxyphenyl)propanoate is placed in a simulation box filled with water molecules. |

| 2. Energy Minimization | The energy of the system is minimized to remove any unfavorable steric clashes. |

| 3. Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system. |

| 4. Production Run | The simulation is run for a sufficient length of time to sample the conformational space of the molecule. |

| 5. Trajectory Analysis | The saved trajectory is analyzed to extract information about conformational changes, intermolecular interactions, and other dynamic properties. |

The insights gained from such simulations are invaluable for understanding how Methyl 2-(3-phenoxyphenyl)propanoate might behave in a biological environment.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron distribution in a molecule, translating the complex quantum mechanical wavefunction into the familiar language of Lewis structures, lone pairs, and chemical bonds. NBO analysis allows for the quantitative investigation of bonding interactions, charge distribution, and intramolecular delocalization effects.

For Methyl 2-(3-phenoxyphenyl)propanoate, an NBO analysis would provide valuable information on:

Atomic Charges: The distribution of electron density among the atoms, which can help to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Hybridization: The hybridization of the atomic orbitals involved in bonding, providing insight into the geometry of the molecule.

Bonding and Antibonding Interactions: The analysis of interactions between filled (donor) and empty (acceptor) orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule.

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction. For example, in a study of carisoprodol, NBO analysis revealed that a specific interaction between a lone pair on an oxygen atom and an adjacent sigma antibonding orbital played a crucial role in the molecule's stability. researchgate.net

A hypothetical NBO analysis of Methyl 2-(3-phenoxyphenyl)propanoate might reveal significant hyperconjugative interactions, such as those involving the lone pairs on the ether and ester oxygen atoms and the π-systems of the phenyl rings. A table summarizing potential key NBO interactions and their stabilization energies is presented below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(O) | π(C-C) | ~5-10 | Lone pair to antibonding π-orbital delocalization |

| LP(O) | σ(C-O) | ~15-20 | Lone pair to antibonding σ-orbital delocalization |

| π(C=C) | π(C=C) | ~20-25 | π-π delocalization within the aromatic rings |

Mechanistic Research on Biological Interactions of Methyl 2 3 Phenoxyphenyl Propanoate Non Human Clinical Focus

Interaction with Specific Biomolecular Targets

The biological activity of a compound is often defined by its interaction with specific proteins, receptors, or other biomolecules. This section explores the research into the binding and functional modulation of such targets by Methyl 2-(3-phenoxyphenyl)propanoate (B1228989).

The Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is a significant biomarker for neuroinflammation. mdpi.comresearchgate.net Its expression is markedly upregulated in activated microglia in response to brain injury or pathology. mdpi.comresearchgate.net Consequently, TSPO has become a prominent target for the development of diagnostic imaging agents and potential therapeutic tools for neurological and psychiatric disorders. researchgate.netnih.gov Ligands targeting TSPO are diverse in structure and have been shown to modulate mitochondrial functions and steroidogenesis. researchgate.netnih.gov

A review of the current scientific literature indicates that Methyl 2-(3-phenoxyphenyl)propanoate has not been specifically identified or evaluated as a ligand for the Translocator Protein (TSPO). Research in this area has focused on other classes of compounds.

| Ligand Name | Chemical Class | Reported Binding Affinity (Ki) | Reference |

|---|---|---|---|

| PK11195 | Isoquinoline Carboxamide | ~9.3 nM (rat) | mdpi.com |

| Ro5-4864 | Benzodiazepine | ~6.0 nM | mdpi.com |

| XBD173 (Emapunil) | Phenylacetamide | 0.297 nM | researchgate.net |

| Etifoxine | Benzoxazine | 7.8-9.0 µM | researchgate.net |

| MBIP (Methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate) | Acetamidobenzoxazolone-Indole | Not specified | researchgate.net |

Disclaimer: The compound Methyl 2-(3-phenoxyphenyl)propanoate is not listed in the table as no direct research on its TSPO binding was found.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. mdpi.comwikipedia.org There are three main isoforms—PPARα, PPARγ, and PPARδ (or β)—each with distinct tissue distributions and physiological roles, primarily in regulating lipid and glucose metabolism, energy homeostasis, and inflammation. mdpi.comnih.gov PPARα agonists (fibrates) and PPARγ agonists (thiazolidinediones) are established therapeutic agents. wikipedia.org

There is currently no specific research in the available literature detailing the activity of Methyl 2-(3-phenoxyphenyl)propanoate as either an agonist or an antagonist of any PPAR isoform. While some nonsteroidal anti-inflammatory drugs have been reported to interact with PPARs, the specific interaction profile for Methyl 2-(3-phenoxyphenyl)propanoate remains uninvestigated. researchgate.net

| Modulator | Target | Action | Therapeutic Class | Reference |

|---|---|---|---|---|

| Fenofibrate | PPARα | Agonist | Fibrate | wikipedia.org |

| Rosiglitazone | PPARγ | Agonist | Thiazolidinedione | researchgate.net |

| GW501516 | PPARδ | Agonist | Research Chemical | wikipedia.org |

| GW9662 | PPARγ | Antagonist | Research Chemical | wikipedia.orgresearchgate.net |

| Diclofenac | PPARγ | Antagonist | NSAID | researchgate.net |

Disclaimer: The compound Methyl 2-(3-phenoxyphenyl)propanoate is not listed in the table as no direct research on its PPAR activity was found.

Beyond the well-defined targets, research often explores a compound's interaction with other proteins to uncover novel mechanisms of action. Thrombin, a serine protease, is a key enzyme in the coagulation cascade and a target for anticoagulant drugs. nih.govmdpi.com

A review of the literature found no studies investigating the potential for Methyl 2-(3-phenoxyphenyl)propanoate to inhibit thrombin.

However, research into structurally related compounds has identified other protein targets. A study focused on a series of (aryloxyacetylamino)benzoic acids identified Methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate (compound 16c) as a potent dual inhibitor of both cytosolic Malate Dehydrogenase (MDH1) and mitochondrial Malate Dehydrogenase (MDH2). nih.gov This finding is significant as it suggests that the phenoxy propanoate scaffold could be a basis for developing inhibitors that target cancer metabolism. nih.gov

| Compound | Target Enzyme | Inhibition Type | Biological Context | Reference |

|---|---|---|---|---|

| Methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate | MDH1 | Competitive | Cancer Metabolism | nih.gov |

| MDH2 | Competitive |

This research demonstrated that the dual inhibition of MDH1 and MDH2 by this related compound led to the inhibition of mitochondrial respiration and reduced hypoxia-induced HIF-1α accumulation, ultimately showing antitumor efficacy in a xenograft model. nih.gov

Environmental Fate and Degradation Pathways of Methyl 2 3 Phenoxyphenyl Propanoate

Photodegradation Processes

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the transformation of organic molecules in the environment. For a compound like Methyl 2-(3-phenoxyphenyl)propanoate (B1228989), this can occur through direct absorption of solar radiation or via indirect, photocatalytic processes.

Direct Photolysis Mechanisms

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. The rate and mechanism of direct photolysis are dependent on the compound's ability to absorb light within the solar spectrum reaching the Earth's surface (wavelengths >290 nm).

While specific studies on the direct photolysis of Methyl 2-(3-phenoxyphenyl)propanoate are limited, the photochemical behavior of its parent, Fenoprofen (B1672519), and other structurally related NSAIDs like Ibuprofen (B1674241) and Naproxen (B1676952), provides insight into likely degradation pathways. nih.gov The core structure contains chromophores—the phenyl rings and the carbonyl group—capable of absorbing UV light. Upon excitation, several reactions can occur. A primary proposed mechanism for profen-class drugs is decarboxylation, where the carboxylic acid group (or in this case, the methyl ester group) is cleaved from the molecule. Another potential pathway is the cleavage of the ether linkage between the two phenyl rings, leading to the formation of phenolic compounds. Studies on the NSAID Ibuprofen have shown that direct photolysis in water under UV irradiation leads to the generation of several photoproducts, indicating that multiple degradation pathways can occur simultaneously. nih.govnih.gov

Photocatalytic Degradation Studies (e.g., TiO₂, ZnO)

Photocatalytic degradation utilizes semiconductor materials, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), to accelerate the breakdown of organic pollutants under UV or visible light. When these materials absorb photons, they generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. mdpi.com

Heterogeneous photocatalysis has been proven effective for the degradation of various NSAIDs. For instance, studies on the photocatalytic degradation of Ketoprofen (B1673614) using TiO₂ have demonstrated high efficiency, with UV-C light being more effective than UV-A. researchgate.net The degradation of Ibuprofen using TiO₂ has also been extensively studied, showing complete removal of the parent compound and its transformation into various by-products. mdpi.comrsc.org The process involves the generation of electron-hole pairs in the TiO₂ semiconductor, leading to the formation of hydroxyl radicals that attack the drug molecule at multiple sites. rsc.org Common initial attacks include hydroxylation of the aromatic rings and oxidation of the alkyl chain. Given the structural similarity, Methyl 2-(3-phenoxyphenyl)propanoate is expected to be susceptible to TiO₂- and ZnO-mediated photocatalysis, leading to its mineralization into carbon dioxide, water, and inorganic acids.

The table below summarizes findings from photocatalytic degradation studies of related profen drugs, which suggest a similar fate for Methyl 2-(3-phenoxyphenyl)propanoate.

| Compound | Catalyst | Light Source | Key Findings |

| Ketoprofen | TiO₂ | UV-A (366 nm) & UV-C (254 nm) | Degradation was more efficient under UV-C light. 91.08% degradation of pure ketoprofen was achieved in 120 min with TiO₂ and UV-C. researchgate.net |

| Ibuprofen | TiO₂ (powder) | Simulated Solar | Complete degradation of ibuprofen was achieved in 270 minutes. The process was significantly faster than direct photolysis. mdpi.com |

| Ibuprofen | TiO₂ (immobilized on glass) | Simulated Solar | Slower degradation compared to TiO₂ powder, but still effective, achieving 50% reduction in 9 hours and complete removal in 24 hours. mdpi.com |

| Naproxen | TiO₂ (nanotubes) | Simulated Sunlight | 94% degradation of naproxen was achieved within 1 hour, demonstrating high efficiency. frontiersin.org |

Identification of Photodegradation Products

The identification of transformation products is essential for a complete understanding of a compound's environmental fate, as these products may have their own toxicological profiles. Studies on the photodegradation of Ibuprofen have identified several key intermediates.

In the TiO₂-assisted photocatalysis of Ibuprofen, the primary degradation products result from the attack of hydroxyl radicals. mdpi.com The main transformation pathways include hydroxylation of the phenyl ring and oxidation of the isobutyl side chain. Key identified by-products include 4-isobutylacetophenone and 1-(4-isobutylphenyl)ethanol. mdpi.comresearchgate.net Further oxidation leads to the cleavage of the aromatic ring and eventual mineralization. One study identified 4-(1-hydroxy isobutyl) acetophenone (B1666503) as a subsequent derivative. mdpi.com Given the shared 2-phenylpropanoate (B8470279) structure, it is plausible that the photodegradation of Methyl 2-(3-phenoxyphenyl)propanoate would yield analogous products, such as hydroxylated derivatives of the phenoxyphenyl moiety and products resulting from the oxidation of the propanoate group.

Biodegradation in Environmental Matrices

Biodegradation is a critical process that determines the persistence of organic compounds in the environment. It involves the breakdown of substances by microorganisms, primarily bacteria and fungi.

Microbial Transformation Pathways

The biodegradation of NSAIDs like Fenoprofen and Ibuprofen in environmental systems such as activated sludge has been observed. ijbiotech.comnih.gov Microorganisms can utilize these compounds as a source of carbon and energy, transforming them through metabolic and co-metabolic processes. ijbiotech.com

For Ibuprofen, bacterial strains such as Novosphingobium and Rhodanobacter have been identified as key degraders in activated sludge. nih.gov The primary microbial transformation pathway involves hydroxylation, followed by further oxidation of the side chain, which is a common mechanism for the breakdown of aromatic compounds. Fungal degradation pathways for Ibuprofen have also been identified, leading to hydroxylated metabolites. researchgate.net A study on a mixed bacterial consortium showed that under co-metabolic conditions (in the presence of glucose), Ibuprofen was completely eliminated, while degradation was significantly lower when it was the sole carbon source. ijbiotech.com This suggests that the presence of other organic matter can enhance the biodegradation of these compounds. The ether linkage in Methyl 2-(3-phenoxyphenyl)propanoate represents an additional site for microbial attack, potentially leading to cleavage into phenolic and propanoic acid derivatives.

Enantioselective Biodegradation in Soils

Methyl 2-(3-phenoxyphenyl)propanoate is a chiral compound, existing as two enantiomers (R and S forms). In biological systems, enantiomers can exhibit different activities and be metabolized at different rates. This phenomenon, known as enantioselectivity, is a key factor in the environmental fate of chiral compounds.

Factors Influencing Environmental Persistence and Transformation

The persistence of Methyl 2-(3-phenoxyphenyl)propanoate in the environment is not static; it is governed by a variety of abiotic and biotic factors. The primary degradation mechanisms are microbial breakdown and photochemical degradation. wikipedia.orgamazonaws.com The compound is expected to adsorb strongly to soil particles, limiting its mobility and potential for groundwater contamination. awhhe.am Under aerobic soil conditions, its half-life is estimated to be between 11 and 34 days, whereas, in anaerobic environments, it persists significantly longer, with a half-life potentially exceeding one year. wikipedia.orgamazonaws.comawhhe.am This stark difference underscores the crucial role of aerobic microorganisms in its decomposition. amazonaws.com

Effect of pH and Temperature on Degradation

The stability of the ester group in Methyl 2-(3-phenoxyphenyl)propanoate is highly dependent on the pH of the surrounding medium.

Effect of pH: The compound exhibits considerable stability in acidic to neutral aqueous solutions. However, under alkaline conditions (pH > 7), it becomes increasingly susceptible to hydrolysis, a chemical process where water breaks down the ester linkage. nih.gov Studies on the related compound fenpropathrin (B1672528) demonstrate that at 25°C, the hydrolysis half-life is approximately 2.2 years at a neutral pH of 7, but this dramatically shortens to just 8 days at a more alkaline pH of 9. nih.gov This indicates that in alkaline soils or water bodies, chemical hydrolysis can be a significant degradation pathway.

Effect of Temperature: Temperature influences the rate of both chemical and microbial degradation processes. amazonaws.com An increase in temperature generally accelerates the breakdown of the compound. Research on similar pyrethroids has shown that higher incubation temperatures (e.g., 30°C and 40°C) lead to a faster rate of degradation in soil. amazonaws.com For instance, the microbial degradation of the pyrethroid tetramethrin (B1681291) was found to be optimal at a temperature of 38°C. researchgate.net This suggests that the environmental persistence of Methyl 2-(3-phenoxyphenyl)propanoate will be lower in warmer climates compared to colder regions.

Table 1: Influence of pH on Hydrolysis Half-Life of Structurally Similar Fenpropathrin at 25°C

| pH Level | Half-Life | Reference |

|---|---|---|

| 7.0 (Neutral) | ~2.2 years | nih.gov |

| 9.0 (Alkaline) | ~8 days | nih.gov |

Influence of Co-pollutants and Environmental Conditions

The transformation of Methyl 2-(3-phenoxyphenyl)propanoate is also affected by the presence of other substances and prevailing environmental conditions.

Environmental Conditions: The presence of oxygen is a critical factor. Aerobic conditions foster microbial communities capable of efficiently degrading the compound, while anaerobic (oxygen-deprived) conditions significantly inhibit this process. wikipedia.orgamazonaws.com Other soil characteristics, including organic matter content, texture, and moisture levels, also play a role in the degradation kinetics. amazonaws.com

Influence of Co-pollutants: Certain substances present in the environment can act as photosensitizers, accelerating photodegradation. For fenpropathrin, compounds like humic acid, acetone, and riboflavin (B1680620) have been shown to increase the rate of its breakdown in the presence of light. nih.gov Conversely, other compounds, such as L-ascorbic acid, can have an inhibitory effect, slowing the degradation process. nih.gov Co-exposure to other classes of pesticides, like organophosphates, can also impact persistence by inhibiting the metabolic enzymes responsible for pyrethroid degradation. researchgate.net

Analytical Methodologies for Environmental Degradation Product Analysis

To understand the degradation pathways and quantify the residues of Methyl 2-(3-phenoxyphenyl)propanoate and its metabolites, several sophisticated analytical techniques are employed. The primary degradation pathways for structurally similar pyrethroids involve the cleavage of the central ester bond, leading to the formation of corresponding acids and alcohols. acs.orghep.com.cn

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of pyrethroid metabolites in environmental samples. researchgate.netcdc.govamericanlaboratory.com It is highly effective for identifying and quantifying volatile and semi-volatile degradation products.

Principle and Application: In GC-MS, the sample extract is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification. The technique has been successfully used to identify intermediates in the photodegradation pathways of fenpropathrin. nih.gov

Sample Preparation and Technique: Analysis typically requires an initial extraction from the sample matrix (e.g., soil, water) using an organic solvent, followed by a cleanup procedure to remove interfering substances. epa.gov For enhanced sensitivity and selectivity, especially in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is often utilized. americanlaboratory.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful and versatile tool, particularly well-suited for analyzing less volatile and more polar degradation products, such as the carboxylic acids formed from ester hydrolysis. rsc.orgresearchgate.net

Principle and Application: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column. Reversed-phase HPLC (RP-HPLC) is commonly used for pyrethroid metabolites. rsc.orgresearchgate.net Detection is often achieved using an ultraviolet (UV) detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS). epa.gov

Methodological Advances: HPLC can be equipped with chiral columns to separate different enantiomers (mirror-image isomers) of a compound. This is crucial for studying enantioselective degradation, where one enantiomer degrades faster than the other in the environment, a phenomenon observed for fenpropathrin in soil. rsc.orgresearchgate.net Common mobile phases include mixtures of methanol (B129727) or acetonitrile (B52724) with acidified water. rsc.orgsigmaaldrich.com

Table 2: Overview of Analytical Techniques and Their Applications

| Technique | Principle | Primary Application for Degradation Analysis | References |

|---|---|---|---|

| GC-MS | Separation by volatility/boiling point, detection by mass. | Identification of volatile/semi-volatile metabolites; pathway elucidation. | nih.govresearchgate.netamericanlaboratory.com |

| HPLC | Separation by polarity/partitioning, UV or MS detection. | Quantification of polar, non-volatile metabolites (e.g., carboxylic acids); enantioselective studies. | rsc.orgresearchgate.netepa.gov |

| TLC | Separation by polarity on a flat plate. | Qualitative screening and separation of parent compound and metabolites. | researchgate.netnih.gov |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simpler, cost-effective chromatographic technique used for the separation and qualitative identification of pyrethroids and their degradation products. nih.govmedicopublication.com

Principle and Application: TLC involves spotting a sample onto a plate coated with an adsorbent like silica (B1680970) gel and developing it in a sealed chamber with a solvent system (mobile phase). The components separate based on their affinity for the stationary phase versus the mobile phase.

Detection: After separation, the compounds are visualized as spots, often by using UV light or by spraying with specific chemical reagents that react to produce colored products. nih.govchemrj.org While primarily qualitative, modern densitometric scanning allows for quantitative analysis, making TLC a robust screening tool in environmental analysis. nih.gov

Applications of Methyl 2 3 Phenoxyphenyl Propanoate As a Research Tool and Chemical Intermediate

Intermediate in the Synthesis of Agrochemicals and Related Compounds

The structural framework of Methyl 2-(3-phenoxyphenyl)propanoate (B1228989) is a key component in the synthesis of several classes of agrochemicals. Its derivatives are instrumental in creating potent insecticides and have been explored in the development of new herbicides and other specialized agricultural compounds.

The 3-phenoxyphenyl group is a fundamental component of many synthetic pyrethroid insecticides. google.com Pyrethroids are a major class of insecticides valued for their high efficacy against a broad spectrum of insect pests, rapid knockdown effect, and relatively low toxicity to mammals. nih.gov The synthesis of several key pyrethroids involves the use of alcohol derivatives containing the 3-phenoxyphenyl moiety.

For instance, Fenpropathrin (B1672528) , a widely used pyrethroid insecticide and acaricide, is the ester of α-cyano-3-phenoxybenzyl alcohol and 2,2,3,3-tetramethylcyclopropanecarboxylic acid. uochb.cznih.govmdpi.comnih.gov Similarly, Phenothrin , another potent insecticide, is the ester of 3-phenoxybenzyl alcohol and chrysanthemic acid. uochb.cznih.gov The synthesis of these essential alcohol intermediates, such as 3-phenoxybenzyl alcohol and its α-cyano derivative, can utilize precursors structurally related to Methyl 2-(3-phenoxyphenyl)propanoate. The core 3-phenoxyphenyl structure is crucial for the insecticidal activity of the final pyrethroid molecule. uochb.czresearchgate.net

Table 1: Pyrethroid Insecticides Derived from 3-Phenoxyphenyl Precursors

| Pyrethroid | Precursor Alcohol | Key Structural Feature | Primary Use |

| Fenpropathrin | α-Cyano-3-phenoxybenzyl alcohol | Contains a cyano group | Insecticide, Acaricide |

| Phenothrin | 3-Phenoxybenzyl alcohol | Lacks a cyano group | Household Insecticide |

| Cypermethrin | α-Cyano-3-phenoxybenzyl alcohol | Dichlorovinyl substituent | Broad-spectrum Insecticide |

| Deltamethrin | (S)-α-Cyano-3-phenoxybenzyl alcohol | Dibromovinyl substituent | Potent Insecticide |

While direct application of Methyl 2-(3-phenoxyphenyl)propanoate in commercial herbicides is not widely documented, the related aryloxyphenoxypropionate and phenoxypyridine structures are significant scaffolds in herbicide research. nih.govgov.ab.ca Aryloxyphenoxypropionate herbicides are a major class known for their effectiveness against grass weeds. gov.ab.ca

Research into novel herbicides has explored derivatives of phenoxypyridine, a bioisostere of the diphenyl ether structure, for developing new protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. mdpi.comexlibrisgroup.com These compounds interfere with a key enzyme in chlorophyll (B73375) synthesis in susceptible plants. Studies have shown that linking phenoxypyridine structures to other active moieties, such as natural product coumarins, can yield compounds with significant herbicidal activity and improved crop selectivity. mdpi.comfigshare.com This line of research underscores the utility of the broader phenoxyphenyl chemical space in the ongoing search for new and effective weed management agents. nih.govnih.gov

The 3-phenoxyphenyl scaffold, a key feature of Methyl 2-(3-phenoxyphenyl)propanoate, has been identified as a critical component in the synthesis of novel phosphonosulfonates. These compounds have been investigated as potent and selective inhibitors of dehydrosqualene synthase (CrtM) in Staphylococcus aureus. The CrtM enzyme is crucial for the biosynthesis of staphyloxanthin, a carotenoid pigment that acts as a virulence factor, protecting the bacterium from the host's immune response.

In structure-activity relationship studies, a 3-phenoxyphenyl analogue was synthesized and tested for its CrtM inhibition activity. While a related 4-phenoxyphenyl analogue showed slightly higher activity in inhibiting the enzyme, the 3-phenoxyphenyl derivative was also effective, demonstrating the importance of this scaffold in designing inhibitors for this novel antibacterial target.

Chemical Scaffold in Drug Discovery Research (excluding clinical data)

The phenoxy group is considered a "privileged moiety" in drug discovery, meaning it is a structural feature that is recurrent in active compounds against a range of biological targets. The scaffold of Methyl 2-(3-phenoxyphenyl)propanoate, with its characteristic phenoxy-phenyl linkage, serves as a valuable starting point for the design and synthesis of new molecules with potential therapeutic applications.

The structural framework of Methyl 2-(3-phenoxyphenyl)propanoate is a suitable precursor for creating inhibitors of various enzymes implicated in disease.

Cyclooxygenase (COX) Inhibitors: The cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for non-steroidal anti-inflammatory drugs (NSAIDs). Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The general structure of many selective COX-2 inhibitors features two adjacent aromatic rings, a motif present in Methyl 2-(3-phenoxyphenyl)propanoate. This compound can be chemically modified to introduce the necessary pharmacophores, such as a sulfone or sulfonamide group, which are known to confer COX-2 selectivity. The development of various COX-2 inhibitors has utilized scaffolds where two aryl rings are connected, highlighting the utility of the phenoxyphenyl framework in this area of research.

HIV-1 Reverse Transcriptase (TAR) Inhibitors: While a direct synthetic lineage from Methyl 2-(3-phenoxyphenyl)propanoate to TAR inhibitors is not prominently documented, the exploration of diverse chemical scaffolds is a key strategy in developing novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). gov.ab.ca NNRTIs are a critical component of antiretroviral therapy for HIV-1. nih.govuochb.cz Research in this field involves "scaffold hopping," where core molecular structures are modified to create new inhibitors with improved properties. exlibrisgroup.com Various heterocyclic and aromatic scaffolds, including diarylpyrimidine and diaryltriazine derivatives, have shown promise as potent RT inhibitors. mdpi.com The general diaryl structure of the phenoxyphenyl group makes it a plausible, if not yet fully exploited, scaffold for investigation in the rational design of new NNRTIs.

The phenoxyphenyl scaffold is a recurring motif in the design of ligands that bind to specific protein targets, demonstrating its versatility in drug discovery. The ability of this scaffold to engage in favorable interactions within protein binding pockets makes it an attractive starting point for medicinal chemists.

Researchers have designed and synthesized various series of compounds for different protein targets where the phenoxyphenyl group plays a key role in binding and activity. For example, the phenoxypyrimidine scaffold has been used to develop inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a target in neuroinflammatory diseases. In these inhibitors, the phenoxy moiety is often responsible for crucial interactions within the protein's binding site. The adaptability of the phenoxyphenyl structure allows for the creation of diverse libraries of compounds, which can be screened against numerous protein targets to identify new lead molecules for drug development programs.

Table 2: Research Applications of the 3-Phenoxyphenyl Scaffold

| Application Area | Target Class/Molecule | Rationale for Scaffold Use |

| Agrochemicals | ||

| Insecticides | Pyrethroids | Core structural component of the alcohol moiety required for esterification. google.comuochb.cznih.govmdpi.comnih.govnih.gov |

| Herbicides | Protoporphyrinogen Oxidase (PPO) Inhibitors | Related phenoxypyridine structures act as bioisosteres of active diphenyl ethers. gov.ab.camdpi.comexlibrisgroup.com |

| Antibacterials | Dehydrosqualene Synthase (CrtM) Inhibitors | The 3-phenoxyphenyl group is a key feature of active phosphonosulfonate inhibitors. |

| Drug Discovery | ||